2,4-Dinitrobenzyl chloride

Vue d'ensemble

Description

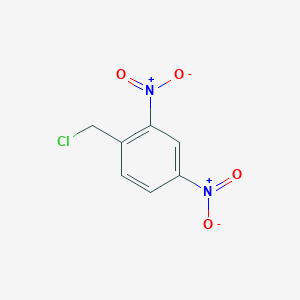

2,4-Dinitrobenzyl chloride: is an organic compound with the molecular formula C7H5ClN2O4 . It is a derivative of benzyl chloride where two nitro groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzyl chloride can be synthesized through the nitration of benzyl chloride. The process involves the following steps:

Nitration of Benzyl Chloride: Benzyl chloride is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 4 positions of the benzene ring.

Purification: The crude product is purified by recrystallization from suitable solvents to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring in 2,4-DNBC facilitates nucleophilic substitution reactions. Key examples include:

Reaction with Amines

2,4-DNBC reacts with primary and secondary amines to form substituted benzylamines. For instance, in methanol or aqueous solutions, it undergoes SNAr with anilines, yielding 2,4-dinitrobenzylamine derivatives. Reaction rates depend on the nucleophilicity of the amine and solvent polarity .

Reaction with Hydrazine

Hydrazine displaces the chloride to form 2,4-dinitrophenylhydrazine , a reagent used to identify aldehydes and ketones. This reaction proceeds via an SN2 mechanism due to the strong electron-withdrawing effect of the nitro groups .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine + 2,4-DNBC → Hydrazone | Methanol, room temperature | ~80% | |

| Aniline + 2,4-DNBC → Benzylamine | THF, −100°C, inert atmosphere | 83% |

Formation of Sulfonate Esters

2,4-DNBC reacts with sulfonyl chlorides in the presence of bases to form sulfonate esters. Pyridine or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize HCl byproducts.

Example Reaction

Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane yields 2,4-dinitrophenyl-4′-methylbenzenesulfonate :

Conditions :

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (aq) | THF | 6 | 88 |

| 2 | DIPEA | DCM | 24 | 46 |

| 3 | Pyridine | DCM | 24 | <5 (salt) |

Table 1: Reaction yields for sulfonate ester synthesis .

Radical Reactions and Polymerization

Under reducing conditions, 2,4-DNBC participates in radical-mediated reactions. For example, in the presence of n-butyllithium and trifluoromethanesulfonic acid, it undergoes single-electron transfer (SET) processes to form intermediates for polymer synthesis .

Mechanistic Insights

-

SN2 vs. SNAr : The chloride displacement in 2,4-DNBC primarily follows an SN2 pathway in polar aprotic solvents (e.g., THF) but shifts to SNAr in aqueous environments .

-

Electrophilicity : Nitro groups increase the electrophilicity of the benzyl carbon, with Hammett substituent constants (σ) of +0.78 for meta-NO₂ and +0.82 for para-NO₂ .

Crystallographic Data for Sulfonate Derivatives

| Parameter | 2,4-DNBC Sulfonate | 4-Methyl Derivative | 4-Fluoro Derivative |

|---|---|---|---|

| S1–O1 Bond Length (Å) | 1.626 | 1.619 | 1.623 |

| S1–C7 Bond Length (Å) | 1.751 | 1.745 | 1.743 |

| Torsion Angle (°) | 131.6 | −94.0 | −92.7 |

Reaction Yields with Amines

| Amine | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| n-Butylamine | THF | −100°C | 83 |

| Aniline | Methanol | 25°C | 72 |

| Piperidine | DCM | 0°C | 68 |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2,4-Dinitrobenzyl chloride serves as a crucial building block in the synthesis of various organic compounds. Its high reactivity allows for the introduction of functional groups through nucleophilic substitution reactions. For instance, it can react with amines to form 2,4-dinitrobenzyl amines or with thiols to produce thioethers. This property is exploited in the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

Notable Reactions and Products

- Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines or alcohols. This reaction is commonly performed in polar aprotic solvents like dimethylformamide.

- Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as palladium on carbon or lithium aluminum hydride.

- Oxidation Reactions: Although less common, the benzyl group can be oxidized to yield benzaldehyde derivatives.

| Reaction Type | Major Products |

|---|---|

| Nucleophilic Substitution | 2,4-Dinitrobenzyl amines, ethers, thioethers |

| Reduction | 2,4-Diaminobenzyl chloride |

| Oxidation | 2,4-Dinitrobenzaldehyde |

Biological Applications

Pharmaceutical Development

Research involving this compound has led to the development of potential pharmaceuticals. Its derivatives have shown promise in various therapeutic applications. For instance, studies have explored its use in synthesizing compounds with antimycobacterial activity .

Mechanism of Action

The mechanism of action involves its reactivity towards nucleophiles, which can modify biomolecules such as proteins and nucleic acids. This property is particularly useful in drug design and development.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it a valuable intermediate for synthesizing colorants used in textiles and coatings.

Agrochemicals

The compound also finds applications in the synthesis of agrochemicals. Its derivatives are utilized to create herbicides and pesticides that are effective against a range of agricultural pests.

Case Studies

-

Synthesis of Lead 5-(2,4-Dinitroanilino)-salicylate:

A study demonstrated the synthesis of lead 5-(2,4-dinitroanilino)-salicylate using this compound as a precursor. This compound showed potential as a catalyst in double-base propellants. -

Antimycobacterial Activity:

Another research project focused on synthesizing derivatives from this compound that exhibited potent antimycobacterial properties. The study highlighted the importance of structural modifications in enhancing biological activity .

Mécanisme D'action

The mechanism of action of 2,4-Dinitrobenzyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing nitro groups at the 2 and 4 positions increases the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the benzyl moiety.

Molecular Targets and Pathways: In biological systems, the reactivity of this compound towards nucleophiles can lead to the modification of biomolecules such as proteins and nucleic acids

Comparaison Avec Des Composés Similaires

- 2,4-Dinitrobenzyl alcohol

- 2,4-Dinitrobenzaldehyde

- 2,4-Dinitrobenzoic acid

- 2,4-Dinitrobenzylamine

Comparison:

- 2,4-Dinitrobenzyl chloride vs. 2,4-Dinitrobenzyl alcohol: While both compounds have similar nitro substitutions, this compound is more reactive due to the presence of the chlorine atom, making it more suitable for nucleophilic substitution reactions.

- This compound vs. 2,4-Dinitrobenzaldehyde: 2,4-Dinitrobenzaldehyde is primarily used in oxidation reactions, whereas this compound is used in nucleophilic substitution and reduction reactions.

- This compound vs. 2,4-Dinitrobenzoic acid: 2,4-Dinitrobenzoic acid is an acidic compound used in different types of reactions, including esterification and amidation, while this compound is more reactive towards nucleophiles.

- This compound vs. 2,4-Dinitrobenzylamine: 2,4-Dinitrobenzylamine is an amine derivative and is less reactive compared to this compound, which is more versatile in various chemical transformations.

Activité Biologique

2,4-Dinitrobenzyl chloride (DNBC) is an organic compound classified as a nitrobenzene derivative. Its chemical structure features two nitro groups at the 2 and 4 positions of a benzyl chloride framework. Due to its unique chemical properties, DNBC has garnered attention in various fields, including medicinal chemistry, environmental science, and toxicology. This article reviews the biological activity of DNBC, focusing on its mechanisms of action, toxicity, and potential applications.

- Chemical Formula : CHClNO

- Molecular Weight : 202.56 g/mol

- IUPAC Name : 1-chloro-2,4-dinitrobenzene

- CAS Number : 610-57-1

Mechanisms of Biological Activity

The biological activity of DNBC is primarily attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. Key mechanisms include:

- Protein Modification : DNBC can alkylate proteins by reacting with thiol groups in cysteine residues, leading to altered protein function and potential cell signaling disruption.

- DNA Interaction : The compound has been shown to intercalate into DNA, which can result in mutagenic effects and contribute to carcinogenesis.

- Oxidative Stress Induction : DNBC exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

Toxicity and Safety

DNBC is recognized for its toxicological profile, which includes:

- Acute Toxicity : Exposure can lead to symptoms such as respiratory distress, skin irritation, and potential organ damage.

- Chronic Effects : Long-term exposure has been linked to carcinogenic effects in laboratory studies.

- Environmental Impact : DNBC is persistent in the environment and can bioaccumulate in organisms, raising concerns about its ecological toxicity.

Case Study 1: Toxicological Assessment

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) evaluated the effects of DNBC on rat models. The findings indicated significant alterations in liver enzyme levels and histopathological changes in liver tissues after prolonged exposure. The study concluded that DNBC poses a substantial risk to human health when occupationally inhaled or dermally absorbed.

Case Study 2: DNA Interaction Studies

Research published in Environmental Molecular Mutagenesis demonstrated that DNBC could induce DNA strand breaks in human cell lines. The study utilized comet assays to quantify DNA damage and found a dose-dependent relationship between DNBC concentration and the frequency of strand breaks.

| Concentration (µM) | DNA Damage (% Comet Formation) |

|---|---|

| 0 | 5 |

| 10 | 15 |

| 50 | 35 |

| 100 | 60 |

Case Study 3: Antimicrobial Activity

An investigation into the antimicrobial properties of DNBC revealed that it exhibits inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

Propriétés

IUPAC Name |

1-(chloromethyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARDYTBLZQDXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209861 | |

| Record name | alpha-Chloro-2,4-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-57-1 | |

| Record name | 2,4-Dinitrobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-2,4-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chloro-2,4-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-2,4-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2,4-dinitrobenzyl chloride in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it is used to introduce the 2,4-dinitrophenyl group into other molecules. One example is its reaction with diethyl(bromodifluoromethyl) phosphonate in the presence of zinc and a copper bromide catalyst to synthesize diethyl(dinitro-phenylethyl phosphonates) []. In another application, it reacts with 5-aminosalicylic acid and lead nitrate to synthesize lead 5-(2,4-dinitroanilino)-salicylate, a compound with potential use as a catalyst in double-base propellants [].

Q2: Can you describe the synthesis of lead 5-(2,4-dinitroanilino)-salicylate and its notable effects?

A2: Lead 5-(2,4-dinitroanilino)-salicylate (DNAS-Pb) was successfully synthesized using this compound, 5-aminosalicylic acid, and lead nitrate []. This synthesis yielded DNAS-Pb at a 70% yield. Importantly, DNAS-Pb exhibits a significant catalytic effect on the combustion of double-base propellants. When incorporated into these propellants, DNAS-Pb demonstrably increases the burning rate and induces both plateau and mesa combustion behaviors [].

Q3: Has any research been conducted on the reaction mechanisms of this compound?

A3: While the provided abstracts do not delve into detailed reaction mechanisms, they do offer insights. For example, the synthesis of diethyl(dinitro-phenylethyl phosphonates) [] likely proceeds through a nucleophilic substitution reaction. The zinc reagent, formed from zinc and diethyl(bromodifluoromethyl) phosphonate, acts as a nucleophile, attacking the electrophilic carbon atom of the this compound. This results in the displacement of the chloride ion and the formation of the desired product. Further investigations into the reaction kinetics and intermediates would provide a more comprehensive understanding of the reaction mechanism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.